molecular formula C15H17N5O3 B1681822 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol CAS No. 226907-52-4

6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol

Katalognummer B1681822
CAS-Nummer: 226907-52-4
Molekulargewicht: 315.33 g/mol
InChI-Schlüssel: YYCDGEZXHXHLGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SM360320, also known as CL-087, is a potent, orally active and selective TLR7 agonist. SM360320 induced in vivo secretion of interferon alpha (IFNalpha) and exerted a significant antitumor effect in CEA.Tg mice challenged with a syngenic tumor cell line expressing CEA and an additive effect with a CEA vaccine. SM360320 may have potential as immunological adjuvant for therapeutic DNA vaccines.

Wissenschaftliche Forschungsanwendungen

Cancer Vaccines and Immunotherapy

TLR7 Ligand II plays a significant role in cancer vaccines and immunotherapy . Toll-like receptors (TLRs) are pattern recognition receptors expressed in various immune cell types and are involved in the induction of innate and adaptive immunity . TLR7 Ligand II, as an agonist of TLR7, is used in numerous immunotherapeutic approaches targeting cancer . It has demonstrated significant efficacy in advanced clinical trials .

Adjuvant in Cancer Vaccines

TLR7 Ligand II is used as an adjuvant in cancer vaccines . It enhances the vaccine-induced innate immune responses through the initiation of multiple inflammatory pathways . This makes it a potential candidate for the development of new efficacious vaccines .

Activation of Antigen Presenting Cells (APCs)

TLR7 Ligand II exhibits potential vaccine adjuvant activity with improved humoral and T-cell mediated immunity, through their ability to activate the antigen presenting cells (APCs) . This activation enhances DC activation as well as cellular immunity .

Development of New Efficacious Vaccines

TLR7 Ligand II makes potential adjuvant candidates for the development of new efficacious vaccines . It has been evaluated clinically with regard to their ability to potentially activate an innate immune response .

Inhibition of RNase-Mediated Degradation

By introducing precise 2′ sugar-modified bases into oligoribonucleotides (ORNs) containing known TLR7 and TLR8 binding motifs, TLR7 Ligand II could prevent RNase-mediated degradation into the monomeric uridine required for TLR8 activation while preserving TLR7 activation .

Wirkmechanismus

Target of Action

The primary target of 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol, also known as TLR7 Ligand II, is Toll-Like Receptor 7 (TLR7) . TLR7 is a member of the Toll-like receptor family, which plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns .

Mode of Action

TLR7 Ligand II interacts with TLR7, triggering a cascade of intracellular signaling events . TLR7 is an intracellular receptor expressed on the membrane of endosomes . The binding of TLR7 Ligand II to TLR7 initiates host defense reactions, which are ligand-dependent and cell type-dependent, leading to the production of pro-inflammatory cytokines and type 1 interferon .

Biochemical Pathways

Upon activation by TLR7 Ligand II, TLR7 triggers the induction of a Th1 type innate immune response . This process involves the activation of various immune cascades, leading to the production of certain cytokines and chemokines . These immune responses can improve tumor therapy by activating both innate and adaptive immune responses .

Pharmacokinetics

Its agonist activity at human tlr7 has been measured using a luciferase reporter gene assay, with an ec50 value of 320E+3nM . This suggests that the compound has a certain degree of bioavailability, but more research is needed to fully understand its ADME properties.

Result of Action

The activation of TLR7 by TLR7 Ligand II can lead to a variety of molecular and cellular effects. For instance, it can induce the development of antigen-specific immunity . In the context of cancer, TLR7 Ligand II can inhibit the proliferation and induce apoptosis of pancreatic cancer cells .

Action Environment

The action of TLR7 Ligand II can be influenced by various environmental factors. For example, the disease-associated cytokine environment can shape the pathogenic B cell responses to TLR7 engagement . Furthermore, nucleotide modifications can modulate the cleavage kinetics of ssRNAs into ligands that limit TLR8 activation and preferentially trigger TLR7 .

Eigenschaften

IUPAC Name

6-amino-9-benzyl-2-(2-methoxyethoxy)-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-22-7-8-23-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21)(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCDGEZXHXHLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434307
Record name TLR7 Ligand II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol

CAS RN

226907-52-4
Record name TLR7 Ligand II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Reactant of Route 2
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Reactant of Route 3
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Reactant of Route 4
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Reactant of Route 5
Reactant of Route 5
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Reactant of Route 6
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.